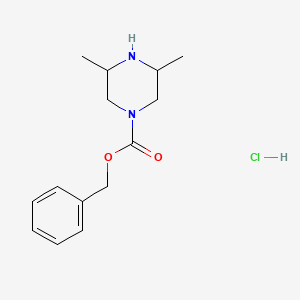

Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride , corresponding to the CAS registry number 1803600-54-5 . Its molecular formula is C₁₄H₂₁ClN₂O₂ , with a molecular weight of 284.78 g/mol . The parent compound, benzyl 3,5-dimethylpiperazine-1-carboxylate, has the formula C₁₄H₂₀N₂O₂ (molecular weight: 248.32 g/mol). The hydrochloride salt introduces a protonated nitrogen atom, enhancing solubility and stability.

Molecular Architecture Analysis

Piperazine Ring Substitution Patterns

The piperazine ring is a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4. Substituents include:

- 3,5-Dimethyl groups : Two methyl groups are attached to carbons 3 and 5, creating a cis or trans configuration depending on stereochemistry.

- 1-Carboxylate-benzyl group : A benzyl ester group is covalently bonded to the nitrogen at position 1, forming a planar carbonyl structure.

Benzyl Carboxylate Functional Group Orientation

The benzyl group (C₆H₅CH₂) is linked via an ester bond (O-CO-O) to the piperazine nitrogen. This group adopts a flexible conformation , allowing free rotation about the C-N bond, while the carbonyl oxygen participates in intramolecular hydrogen bonding with adjacent protons.

Crystallographic Data and Conformational Analysis

Crystallographic data for the hydrochloride salt are not explicitly reported in available literature. However, typical conformations of piperazine derivatives suggest:

- Chair conformation : Predominant in saturated piperazines, with methyl groups at positions 3 and 5 adopting axial or equatorial orientations to minimize steric strain.

- Hydrogen bonding : The protonated nitrogen (NH⁺) in the hydrochloride salt may form intermolecular hydrogen bonds with adjacent oxygen atoms.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H and ¹³C NMR features are inferred from related compounds:

The methyl groups exhibit a doublet due to coupling with adjacent piperazine protons. Aromatic protons in the benzyl group appear as a multiplet in the 7.15–7.39 ppm range.

Infrared (IR) Absorption Characteristics

IR spectra of analogous piperazine carboxylates show:

| Functional Group | Absorption (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| O-H (HCl) | 2500–3000 (broad) | Protonated N-H stretch | |

| C=O (ester) | ~1693 | Carbonyl stretching | |

| C-N (piperazine) | 1423 | C-N bending |

The absence of free N-H stretches in the IR spectrum confirms the hydrochloride’s protonated state.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals:

| Fragment Ion | m/z | Proposed Structure | Source |

|---|---|---|---|

| [M]⁺ | 284.78 | C₁₄H₂₁ClN₂O₂ | |

| [M-HCl]⁺ | 248.32 | C₁₄H₂₀N₂O₂ (parent ester) | |

| [Benzyl]⁺ | 91.06 | C₆H₅CH₂⁺ | |

| [Piperazine moiety] | 114.10 | C₆H₁₂N₂ (without methyl groups) | - |

Fragmentation occurs via cleavage of the ester bond or loss of the benzyl group.

Properties

IUPAC Name |

benzyl 3,5-dimethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13;/h3-7,11-12,15H,8-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSJNYIJYTYLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular and Structural Data

| Property | Value |

|---|---|

| Chemical Name | Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride |

| CAS Number | 1803600-54-5 |

| Molecular Formula | C14H21ClN2O2 |

| Molecular Weight | 284.78 g/mol |

| Structure | Piperazine ring, 3,5-dimethyl, N1-benzyl carboxylate, hydrochloride salt |

| PubChem CID | 75481527 |

Preparation Methods Analysis

Synthesis of the Piperazine Core

Step 1: Construction of 3,5-dimethylpiperazine

- General Approach: The piperazine ring with methyl groups at the 3 and 5 positions can be synthesized by cyclization of appropriate diamines or via reductive methods starting from primary amines and nitrosoalkenes.

- Example Procedure:

- A monooxime is reacted with an ene-nitrosoacetal in dichloromethane at room temperature, followed by methanol treatment and purification by column chromatography to yield substituted piperazines.

- Alternative: Hydrogenation of dioximes using 5% Pd/C in methanol under 40 bar H₂ at 50°C for 6 hours, followed by filtration and purification.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Monooxime + ene-nitrosoacetal | Cyclization in CH₂Cl₂, then MeOH, column chromatography |

| 2 | Dioxime, 5% Pd/C, H₂, MeOH | Hydrogenation, filtration, concentration |

Formation of the Hydrochloride Salt

Step 4: Salt Formation

| Step | Reagents/Conditions | Description |

|---|---|---|

| 3 | HCl (gas or solution), EtOH or EtOAc | Addition to free base, precipitation of hydrochloride salt |

Summary Table: Representative Synthesis

Research Findings and Notes

- The stereochemistry of the piperazine ring (e.g., (3S,5S)-configuration) may require chiral starting materials or resolution steps if enantiopure product is desired.

- Reaction yields and purity depend on the quality of reagents, reaction times, and purification methods (typically column chromatography).

- The hydrochloride salt form enhances the compound’s solubility and stability, which is important for pharmaceutical applications.

- Alternative synthetic approaches may involve the use of different protecting groups or direct functionalization methods, but the outlined sequence is the most widely reported and reliable for this scaffold.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry further enhances its utility in various chemical reactions. It can undergo oxidation and reduction reactions to introduce functional groups or regenerate original compounds.

Biology

This compound has been investigated for its interaction with various biological targets. Its potential as a pharmacological agent is noteworthy due to its ability to modulate neurotransmitter receptors such as serotonin and dopamine. The following biological activities have been identified:

- Neurotransmission Modulation : Influences serotonin and dopamine pathways critical for mood regulation.

- Antidepressant Potential : Explored for its effects on depression and anxiety disorders.

- Anticancer Properties : Investigated for potential use in leukemia treatment by affecting specific cellular pathways .

Neuropharmacological Studies

Research indicates that this compound can enhance serotonergic transmission, potentially alleviating symptoms associated with mood disorders. A notable study demonstrated its effectiveness in improving mood regulation in animal models.

Anticancer Research

Investigations into the compound's anticancer properties have shown promising results. In vitro studies indicated that it could inhibit tumor growth by affecting cell cycle regulation. Comparative studies with similar compounds revealed differences in biological activity due to variations in stereochemistry .

Mechanism of Action

The mechanism of action of Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations, applications, and commercial aspects of benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride and its analogs:

Key Observations:

cis-Isomers (e.g., CAS 623585-97-7) may exhibit distinct spatial arrangements, influencing interactions in receptor binding or catalytic processes .

Enantiomeric Specificity :

- S-enantiomers (e.g., CAS 1217720-49-4) are critical for chiral drug synthesis, where stereochemistry dictates biological activity .

Solubility and Salt Forms: Hydrochloride salts (e.g., the main compound) enhance aqueous solubility, favoring reactions in polar solvents compared to non-salt forms like CAS 612493-87-5 .

Biological Activity

Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common structural motif in many pharmacologically active compounds. Its chemical formula is with a molecular weight of approximately 252.33 g/mol. The presence of the benzyl group and the carboxylate moiety enhances its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various receptors and enzymes:

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may influence signaling pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition : It has been indicated that derivatives of piperazine can inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Anticancer Research

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds from this class were tested against MIA PaCa-2 pancreatic cancer cells, demonstrating submicromolar antiproliferative activity. The mechanism involved the disruption of mTORC1 reactivation under nutrient-replete conditions, suggesting a novel approach to target cancer cells under metabolic stress .

Neuroprotective Studies

Research involving piperazine derivatives indicates their role in enhancing cognitive functions through enzyme inhibition. For example, virtual screening methods have shown that certain piperazine compounds effectively bind to the active sites of acetylcholinesterase, thereby inhibiting its activity and increasing acetylcholine levels in synaptic clefts .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.